molecular formula C14H12INO4S B13369069 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid

Katalognummer: B13369069
Molekulargewicht: 417.22 g/mol
InChI-Schlüssel: NKHTTWGHYZGFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with an iodo-methylphenyl sulfonylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the iodination of 3-methylphenyl sulfonyl chloride followed by its reaction with 3-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Wissenschaftliche Forschungsanwendungen

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be utilized in the development of new materials with specific properties.

    Biological Studies: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodo group can facilitate binding to specific sites, while the sulfonylamino group can enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid

Uniqueness

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogs. The iodo group can participate in specific types of reactions and interactions that are not possible with other halogens or substituents.

Eigenschaften

Molekularformel

C14H12INO4S

Molekulargewicht

417.22 g/mol

IUPAC-Name

3-[(4-iodo-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12INO4S/c1-9-7-12(5-6-13(9)15)21(19,20)16-11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI-Schlüssel

NKHTTWGHYZGFAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.